molecular formula C22H20N2O6S B11472109 7-(7-methoxy-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione

7-(7-methoxy-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione

Cat. No.: B11472109
M. Wt: 440.5 g/mol
InChI Key: VSLHONXETHTTGX-UHFFFAOYSA-N
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Description

The compound 7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-(4-METHOXYPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE is a complex organic molecule characterized by its unique structure, which includes methoxy groups, benzodioxole, methoxyphenyl, and thiazolopyridine components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-(4-METHOXYPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes may include:

    Formation of Benzodioxole Intermediate: This step involves the reaction of appropriate starting materials under specific conditions to form the benzodioxole ring.

    Methoxyphenyl Addition: The methoxyphenyl group is introduced through a substitution reaction.

    Thiazolopyridine Formation: The thiazolopyridine ring is synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.

    Final Assembly: The intermediate compounds are combined under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-(4-METHOXYPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The methoxy groups and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-(4-METHOXYPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-(4-METHOXYPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-(4-METHOXYPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE: can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Other thiazolopyridine derivatives, benzodioxole-containing compounds, methoxyphenyl derivatives.

    Uniqueness: The combination of methoxy groups, benzodioxole, methoxyphenyl, and thiazolopyridine in a single molecule provides unique chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C22H20N2O6S

Molecular Weight

440.5 g/mol

IUPAC Name

7-(7-methoxy-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-3-methyl-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione

InChI

InChI=1S/C22H20N2O6S/c1-23-21-20(31-22(23)26)15(12-8-16(28-3)19-17(9-12)29-11-30-19)10-18(25)24(21)13-4-6-14(27-2)7-5-13/h4-9,15H,10-11H2,1-3H3

InChI Key

VSLHONXETHTTGX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(CC(=O)N2C3=CC=C(C=C3)OC)C4=CC5=C(C(=C4)OC)OCO5)SC1=O

Origin of Product

United States

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